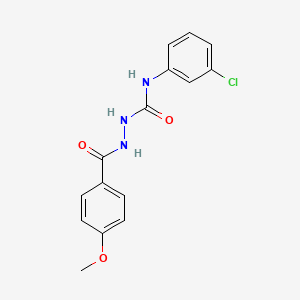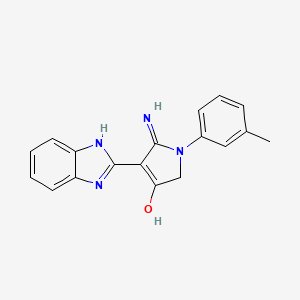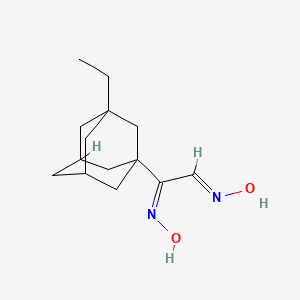
N-(3-chlorophenyl)-2-(4-methoxybenzoyl)hydrazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-2-(4-methoxybenzoyl)hydrazinecarboxamide, also known as C16, is a novel compound that has gained significant attention in the field of medicinal chemistry. It is a hydrazinecarboxamide derivative that exhibits potent antitumor activity against various cancer cell lines.
作用機序
The mechanism of action of N-(3-chlorophenyl)-2-(4-methoxybenzoyl)hydrazinecarboxamide is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. N-(3-chlorophenyl)-2-(4-methoxybenzoyl)hydrazinecarboxamide has been shown to downregulate the expression of anti-apoptotic proteins and upregulate the expression of pro-apoptotic proteins, leading to the activation of the apoptotic pathway. N-(3-chlorophenyl)-2-(4-methoxybenzoyl)hydrazinecarboxamide has also been shown to inhibit the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-2-(4-methoxybenzoyl)hydrazinecarboxamide has been shown to exhibit low toxicity in normal cells, indicating its potential as a safe and effective antitumor agent. N-(3-chlorophenyl)-2-(4-methoxybenzoyl)hydrazinecarboxamide has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is necessary for tumor growth and metastasis. Furthermore, N-(3-chlorophenyl)-2-(4-methoxybenzoyl)hydrazinecarboxamide has been shown to inhibit the migration and invasion of cancer cells, which are important steps in the metastatic process.
実験室実験の利点と制限
One advantage of N-(3-chlorophenyl)-2-(4-methoxybenzoyl)hydrazinecarboxamide is its high purity and high yield, which makes it suitable for further research. Another advantage is its low toxicity in normal cells, which makes it a potential candidate for clinical trials. However, one limitation of N-(3-chlorophenyl)-2-(4-methoxybenzoyl)hydrazinecarboxamide is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the use of N-(3-chlorophenyl)-2-(4-methoxybenzoyl)hydrazinecarboxamide. One direction is to further investigate the mechanism of action of N-(3-chlorophenyl)-2-(4-methoxybenzoyl)hydrazinecarboxamide and its potential targets in cancer cells. Another direction is to explore the use of N-(3-chlorophenyl)-2-(4-methoxybenzoyl)hydrazinecarboxamide in combination with other chemotherapy drugs for enhanced antitumor activity. Additionally, the development of new formulations of N-(3-chlorophenyl)-2-(4-methoxybenzoyl)hydrazinecarboxamide with improved solubility and bioavailability may further enhance its potential as an antitumor agent.
合成法
The synthesis of N-(3-chlorophenyl)-2-(4-methoxybenzoyl)hydrazinecarboxamide involves the reaction of 3-chloroaniline with 4-methoxybenzoylhydrazine in the presence of acetic acid and acetic anhydride. The resulting product is then purified by recrystallization to obtain pure N-(3-chlorophenyl)-2-(4-methoxybenzoyl)hydrazinecarboxamide. The synthesis method of N-(3-chlorophenyl)-2-(4-methoxybenzoyl)hydrazinecarboxamide has been optimized to yield high purity and high yield of the compound, making it suitable for further research.
科学的研究の応用
N-(3-chlorophenyl)-2-(4-methoxybenzoyl)hydrazinecarboxamide has been extensively studied for its antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In vitro studies have shown that N-(3-chlorophenyl)-2-(4-methoxybenzoyl)hydrazinecarboxamide inhibits cell growth and induces apoptosis in cancer cells. In vivo studies have also demonstrated the antitumor activity of N-(3-chlorophenyl)-2-(4-methoxybenzoyl)hydrazinecarboxamide in animal models. Furthermore, N-(3-chlorophenyl)-2-(4-methoxybenzoyl)hydrazinecarboxamide has been shown to enhance the sensitivity of cancer cells to chemotherapy drugs, making it a potential candidate for combination therapy.
特性
IUPAC Name |
1-(3-chlorophenyl)-3-[(4-methoxybenzoyl)amino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O3/c1-22-13-7-5-10(6-8-13)14(20)18-19-15(21)17-12-4-2-3-11(16)9-12/h2-9H,1H3,(H,18,20)(H2,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXROVRDRXSNYQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NNC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[(4-methoxyphenyl)amino]carbonothioyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B6039492.png)
![N-{[3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B6039502.png)
![2-(4-chlorophenyl)-N,N,3,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6039510.png)

![N-[1-{[2-(1-adamantyloxy)ethyl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-3-phenylpropanamide](/img/structure/B6039528.png)
amino]-1-phenylethanol](/img/structure/B6039538.png)

![2-[4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B6039550.png)
![2-[2-(4-hydroxyphenyl)vinyl]-6-iodo-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B6039554.png)

![N-cyclopropyl[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B6039564.png)
![4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B6039568.png)

![N-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-1-(4-fluorophenyl)ethanamine](/img/structure/B6039597.png)